2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate
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Overview
Description
2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate is a complex organic compound that features a benzimidazole core linked to a piperazine ring, which is further substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withdopaminergic receptors , specifically the D4 subtype . These receptors play a crucial role in various neurological processes, including motor control, cognition, and emotion.
Mode of Action
It’s suggested that the compound may act as aD4 agonist , stimulating the receptor’s activity . This could lead to a cascade of intracellular events, altering the function of the neuron.
Biochemical Pathways
The activation of d4 receptors can influence several downstream effects, including the modulation ofcAMP production , protein kinase A activity , and MAPK/ERK pathway . These pathways play a critical role in neuronal signaling and plasticity.
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .
Result of Action
Based on the known effects of d4 receptor activation, it could potentially influence neuronal signaling and plasticity, leading to changes in cognition and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate typically involves multi-step organic reactions. One common route includes the initial formation of the benzimidazole core, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The pyridine moiety is then attached via alkylation reactions. The final product is often purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide
- 2-methyl-3-(2-piperazin-1-yl-ethyl)pyrido[1,2-a]pyrimidin-4-one derivatives
- 1-(2-pyridin-4-yl-ethyl)-piperazine
Uniqueness
2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
oxalic acid;2-[[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5.2C2H2O4/c1-2-7-17-16(6-1)20-18(21-17)14-23-11-9-22(10-12-23)13-15-5-3-4-8-19-15;2*3-1(4)2(5)6/h1-8H,9-14H2,(H,20,21);2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXPPFJIOVXMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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